N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole and indole intermediates separately, followed by their coupling.
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Synthesis of Benzimidazole Intermediate
- The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
- Reaction conditions: Reflux in the presence of a strong acid like hydrochloric acid.
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Synthesis of Indole Intermediate
- The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
- Reaction conditions: Acidic medium, typically using acetic acid or polyphosphoric acid.
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Coupling of Intermediates
- The final step involves the coupling of the benzimidazole and indole intermediates through an acetamide linkage.
- Reaction conditions: Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to interact with enzymes, receptors, and DNA, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which are known for their therapeutic properties.
Indole Derivatives: Compounds like indomethacin and serotonin, which have significant biological activities.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality may enhance its biological activity and therapeutic potential compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C19H17BrN4O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
InChI Key |
FUVFAMSFLLLOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
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